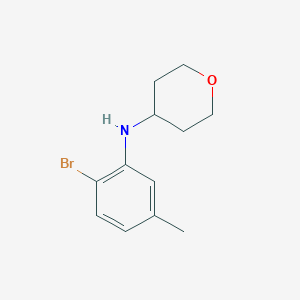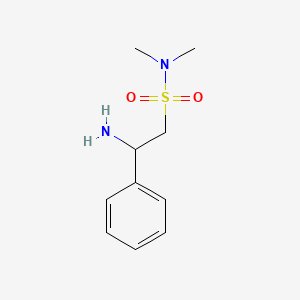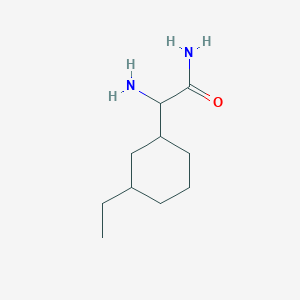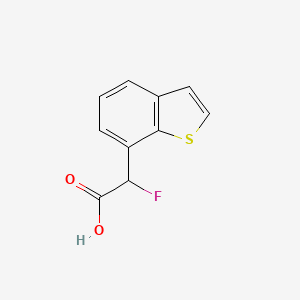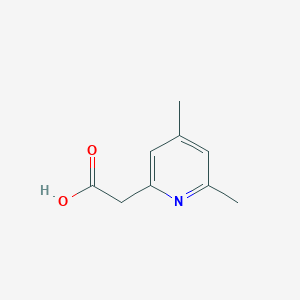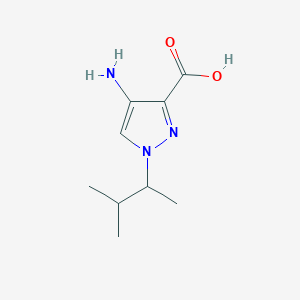![molecular formula C11H23NO B13309193 1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B13309193.png)
1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol is a chemical compound with the molecular formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with two methyl groups and an amino group attached to a propanol chain. It is primarily used in research and industrial applications.
Métodos De Preparación
The synthesis of 1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 4,4-dimethylcyclohexylamine with propylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding ketone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Aplicaciones Científicas De Investigación
1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol can be compared with other similar compounds, such as:
1-amino-2-(4,4-dimethylcyclohexyl)propan-2-ol hydrochloride: This compound has a similar structure but includes a hydrochloride salt, which can affect its solubility and reactivity.
2-Propanol, 1-[(4,4-dimethylcyclohexyl)amino]-: Another closely related compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a variety of applications in research and industry.
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
1-[(4,4-dimethylcyclohexyl)amino]propan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-9(13)8-12-10-4-6-11(2,3)7-5-10/h9-10,12-13H,4-8H2,1-3H3 |
Clave InChI |
YIYSPZIKVGNQLA-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC1CCC(CC1)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


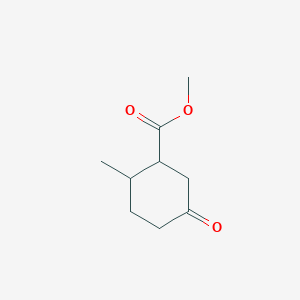
![[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol](/img/structure/B13309115.png)
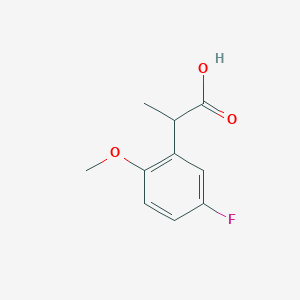
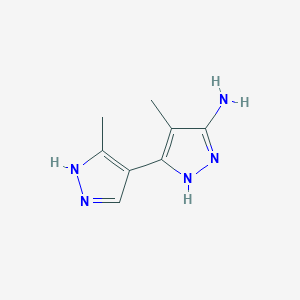
![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13309124.png)

